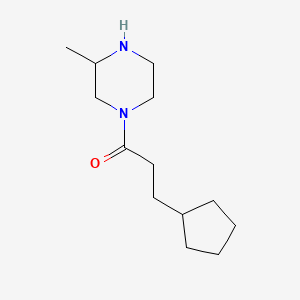

3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one

Description

3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one is a ketone derivative featuring a cyclopentyl group attached to a propan-1-one backbone and a 3-methylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and receptor binding.

Properties

IUPAC Name |

3-cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-11-10-15(9-8-14-11)13(16)7-6-12-4-2-3-5-12/h11-12,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVPCETVEVOYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)CCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one typically involves the reaction of cyclopentyl bromide with 3-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and aluminum chloride as the catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. Pyrrolidine Derivatives

A key structural distinction lies in the heterocyclic amine moiety. For example:

- 3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one () replaces the piperazine ring with pyrrolidine. Pyrrolidine, a five-membered ring, confers different steric and electronic properties compared to the six-membered piperazine. This substitution reduces molecular weight (225.33 g/mol vs.

- 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one () lacks the 3-methyl group on piperazine. The absence of this methyl group may decrease lipophilicity (ClogP: estimated 1.8 vs. 2.1 for the 3-methyl variant), influencing membrane permeability and metabolic stability .

Substituent Variations on the Piperazine Ring

- 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one () introduces a bulky p-tolyloxy-acetyl group. This modification increases molecular weight (358.48 g/mol) and may enhance receptor affinity due to additional π-π interactions, but could also reduce oral bioavailability due to higher polar surface area (PSA: ~70 Ų vs. ~50 Ų for simpler analogs) .

Backbone Modifications

- (S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one () replaces the cyclopentyl group with a 2,2-dimethyl substituent. This change reduces steric hindrance but increases symmetry, which might simplify synthesis while altering binding kinetics .

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) (), a synthetic cathinone, shares the propan-1-one backbone but lacks the cyclopentyl and piperazine groups. Its psychoactive effects highlight how structural modifications can drastically shift pharmacological profiles .

Data Tables: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via coupling reactions (e.g., COMU/DIPEA-mediated amidation) or microwave-assisted methods, with yields exceeding 90% in optimized conditions .

- Biological Activity: Piperazine derivatives often exhibit affinity for neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes like aminopeptidases (). The cyclopentyl group may enhance blood-brain barrier penetration, while the 3-methylpiperazine could reduce metabolic oxidation .

- Toxicity Considerations: Compounds like 3-MMC () underscore the importance of structural tweaks to mitigate psychoactive effects. The absence of a methylamino group in the target compound likely avoids such risks .

Biological Activity

3-Cyclopentyl-1-(3-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a cyclopentyl group, a piperazine ring, and a propanone moiety, is being investigated for its interactions with various biological targets, particularly in the context of neurological disorders.

- Molecular Formula : C13H24N2O

- Molecular Weight : 224.34 g/mol

- CAS Number : 1240564-99-1

Synthesis

The synthesis of this compound typically involves:

- Reaction of cyclopentyl bromide with 3-methylpiperazine in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., acetonitrile) under reflux conditions.

- Friedel-Crafts acylation using propanoyl chloride and aluminum chloride as a catalyst to yield the final product.

The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter receptors in the brain. Preliminary studies suggest that it may modulate neurotransmitter release and uptake, influencing various physiological processes. However, detailed pathways and specific molecular targets are still under investigation.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Potential

Preliminary research has suggested that derivatives of piperazine compounds, including this compound, could exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibition of cell proliferation in cancer models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one | Piperazine without methyl substitution | Similar neuropharmacological activity |

| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Different functional group on piperazine | Investigated for antidepressant properties |

| 1-(3-Aminopropyl)-4-methylpiperazine | Basic piperazine structure | Known for anxiolytic effects |

Case Studies and Research Findings

While comprehensive clinical trials specifically targeting this compound are scarce, several studies have focused on its derivatives:

Study on Neurotransmitter Interaction

A study evaluating the interaction of similar piperazine derivatives with serotonin receptors demonstrated potential anxiolytic effects in animal models. The results indicated that modifications in the piperazine ring could enhance receptor affinity and selectivity .

Anticancer Activity Assessment

In vitro studies on analogs have shown significant cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from low nanomolar concentrations . These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.